
3-(naphthalen-2-ylmethyl)-1,2,3-benzotriazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a naphthylmethyl group attached to a benzotriazinone core, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE typically involves multi-step organic reactions. One common method includes the alkylation of β-naphthol with dimethyl sulfate to form β-naphthyl methyl ether, followed by further reactions to introduce the benzotriazinone moiety . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Techniques such as the Williamson ether synthesis or acid-catalyzed alkylation are employed, with careful monitoring of reaction parameters to optimize production .
Chemical Reactions Analysis
Types of Reactions
3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylmethanol derivatives .
Scientific Research Applications
3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-NAPHTHYLMETHYL)-1,2,3-BENZOTRIAZIN-4(3H)-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is often mediated by the naphthylmethyl group, which enhances binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Methoxynaphthalene: Shares the naphthyl group but lacks the benzotriazinone moiety.
β-Naphthol methyl ether: Similar in structure but differs in functional groups and reactivity.
Properties
Molecular Formula |
C18H13N3O |
---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3-(naphthalen-2-ylmethyl)-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C18H13N3O/c22-18-16-7-3-4-8-17(16)19-20-21(18)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-11H,12H2 |
InChI Key |
GPVFRACUWILTOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C4=CC=CC=C4N=N3 |
solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.